

N4-Acetylcytidine Triphosphate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *N4-Acetylcytidine triphosphate sodium*
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Introduction

N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification that has garnered increasing attention in the field of epitranscriptomics. This modification, where an acetyl group is added to the N4 position of cytidine, is catalyzed by the N-acetyltransferase 10 (NAT10) enzyme and plays a crucial role in regulating gene expression. N4-acetylcytidine triphosphate (ac4CTP) is the activated precursor required for the enzymatic incorporation of ac4C into RNA transcripts during in vitro transcription. This technical guide provides an in-depth overview of the chemical properties of ac4CTP, detailed experimental protocols for its synthesis, analysis, and use, and explores its biological significance, particularly in cancer biology.

Core Chemical Properties of N4-Acetylcytidine Triphosphate

N4-Acetylcytidine triphosphate is a modified nucleotide essential for the in vitro synthesis of ac4C-containing RNA. Its chemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₈ N ₃ O ₁₅ P ₃ (free acid)	[1][2]
Molecular Weight	525.19 g/mol (free acid)	[1][2]
Exact Mass	525.00 g/mol (free acid)	[1][2]
Appearance	Colorless to slightly yellow solution in water	[1][2]
Purity	≥ 95% (HPLC)	[1][2]
Concentration	Typically supplied as a 100 mM - 110 mM solution	[1][2]
pH	7.0 ± 0.5	[1][2]
Solubility	Soluble in water	[1][2]
Storage Conditions	Store at -20 °C. Short-term exposure (up to 1 week cumulative) to ambient temperature is possible.	[1][2]
Shelf Life	12 months from date of delivery	[1][2]

Spectral Properties

Property	Value	Conditions	Reference
λ_{max}	243 nm	Tris-HCl, pH 7.5	[1][2]
Molar Extinction Coefficient (ϵ)	11.2 L mmol ⁻¹ cm ⁻¹	Tris-HCl, pH 7.5	[1][2]

Experimental Protocols

Chemical Synthesis of N⁴-Acetylcytidine Triphosphate (Proposed Method)

While a detailed, step-by-step protocol for the synthesis of N4-acetylcytidine triphosphate is not readily available in the literature, a general "one-pot" synthesis approach for nucleoside triphosphates can be adapted. This proposed method is based on the conversion of a nucleoside 5'-H-phosphonate to the triphosphate.

Materials:

- N4-acetylcytidine
- Phosphorus trichloride
- Triethylamine
- 1H-Tetrazole
- Iodine
- Pyridine
- Tris(tetra-n-butylammonium) hydrogen pyrophosphate
- Anhydrous solvents (e.g., pyridine, DMF)
- Deuterated solvents for NMR (e.g., D₂O)
- HPLC grade solvents

Procedure:

- Synthesis of N4-acetylcytidine 5'-H-phosphonate: This precursor can be synthesized from N4-acetylcytidine.
- One-Pot Conversion to Triphosphate:
 - The N4-acetylcytidine 5'-H-phosphonate is silylated with excess trimethylsilyl chloride (TMSCl).
 - This is followed by activation under mild conditions with iodine in pyridine.

- The activated intermediate is then reacted with tris(tetra-n-butylammonium) hydrogen pyrophosphate to form the triphosphate.
- Purification: The crude product is purified by ion-exchange chromatography followed by reverse-phase HPLC.

Note: This is a generalized protocol and requires optimization for N4-acetylcytidine triphosphate synthesis.

HPLC Purification of N4-Acetylcytidine Triphosphate

Ion-pair reverse-phase HPLC is a suitable method for the purification of modified nucleotides.

Instrumentation:

- HPLC system with a UV detector
- Preparative C18 column

Mobile Phase:

- Buffer A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5
- Buffer B: 0.1 M TEAB, pH 7.5, in 50% acetonitrile

Gradient:

A linear gradient from 0% to 50% Buffer B over 20 minutes is a common starting point for oligonucleotide and nucleotide purification. The gradient may need to be adjusted based on the retention time of ac4CTP.

Detection:

UV absorbance at 243 nm and 260 nm.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is used to confirm the structure of the synthesized ac4CTP.

- Sample Preparation: The purified ac4CTP is lyophilized and dissolved in D₂O.
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
- Spectra to Acquire: ¹H, ¹³C, and ³¹P NMR spectra. The acetyl group protons should be identifiable in the ¹H NMR spectrum.

Mass Spectrometry (MS):

MS is used to confirm the molecular weight of ac4CTP.

- Ionization Method: Electrospray ionization (ESI) is commonly used for nucleotides.
- Analysis Mode: Negative ion mode is often preferred for nucleotides to observe the deprotonated molecular ion.
- Expected m/z: The expected mass-to-charge ratio for the [M-H]⁻ ion of the free acid would be approximately 524.0.

In Vitro Transcription with N4-Acetylcytidine Triphosphate

ac4CTP can be used as a substrate for T7 RNA polymerase to synthesize RNA containing ac4C.

Reaction Mix:

Component	Final Concentration
T7 RNA Polymerase Buffer	1x
DTT	10 mM
ATP, GTP, UTP	2 mM each
N4-Acetylcytidine Triphosphate	2 mM
Linearized DNA Template	1 µg
T7 RNA Polymerase	2 µL
RNase Inhibitor	20 units
Nuclease-free water	to final volume

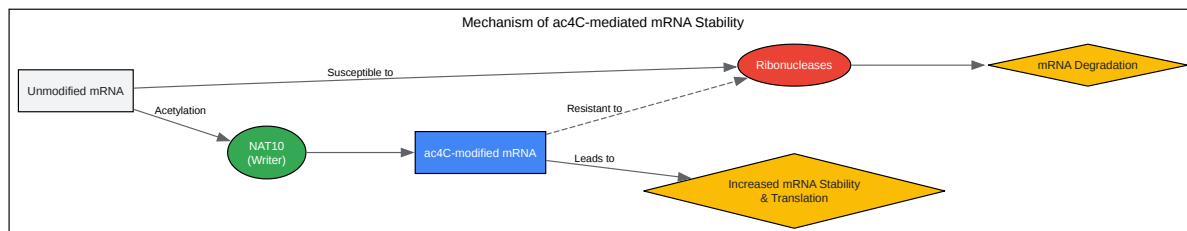
Procedure:

- Assemble the reaction mix on ice.
- Incubate at 37°C for 2-4 hours.
- Treat with DNase I to remove the DNA template.
- Purify the RNA using a suitable method (e.g., spin column purification or phenol-chloroform extraction followed by ethanol precipitation).

Biological Significance and Experimental Workflows

Role of N4-acetylcytidine in mRNA Stability and Translation

The N4-acetylcytidine modification, installed by NAT10, has been shown to enhance the stability of mRNA transcripts, protecting them from degradation.[3] This increased stability can lead to enhanced protein translation. The mechanism involves the acetyl group sterically hindering the access of ribonucleases to the RNA backbone.

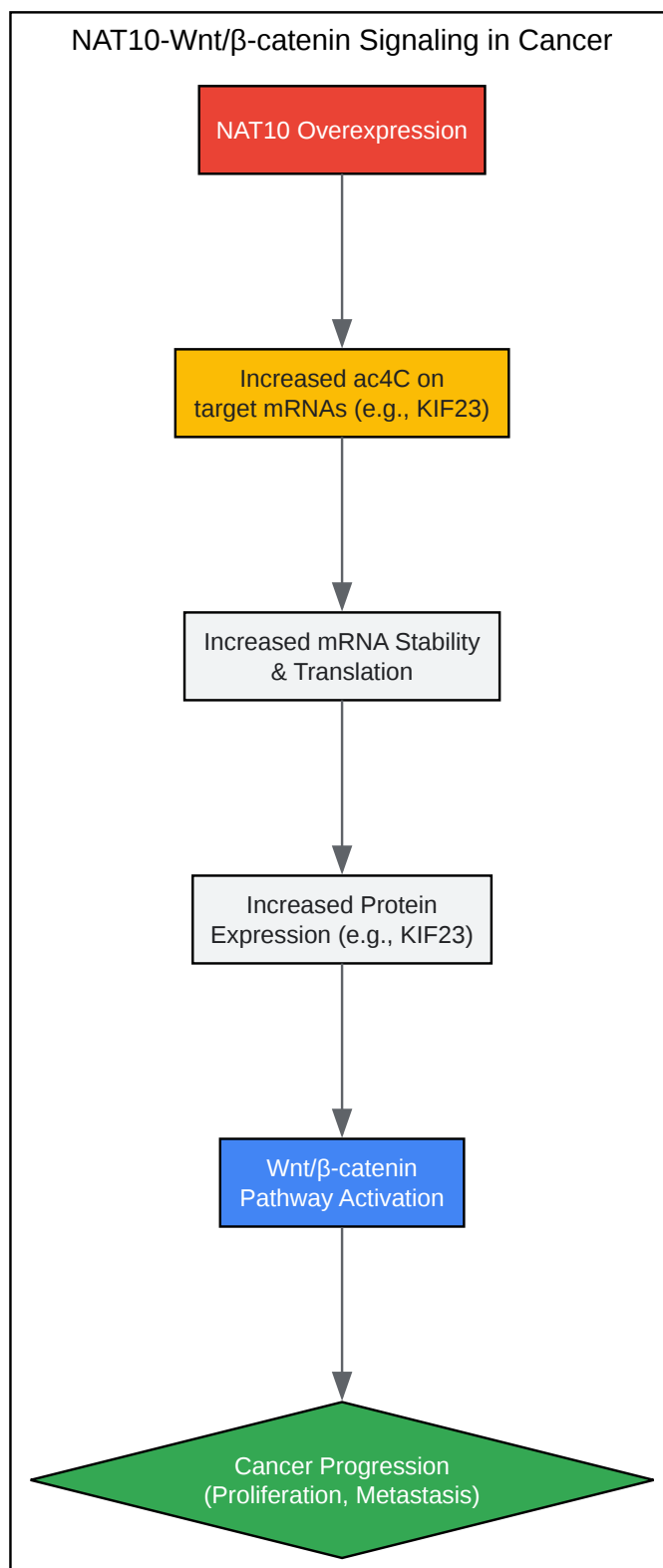


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Caption: Mechanism of ac4C-mediated mRNA stability.

NAT10 Signaling in Cancer

NAT10 is frequently overexpressed in various cancers and has been implicated in promoting cancer progression. One of the pathways it influences is the Wnt/ β -catenin signaling pathway. NAT10-mediated ac4C modification of specific mRNAs, such as KIF23 in colorectal cancer, can lead to their stabilization and increased expression. This, in turn, activates the Wnt/ β -catenin pathway, promoting cell proliferation and metastasis.

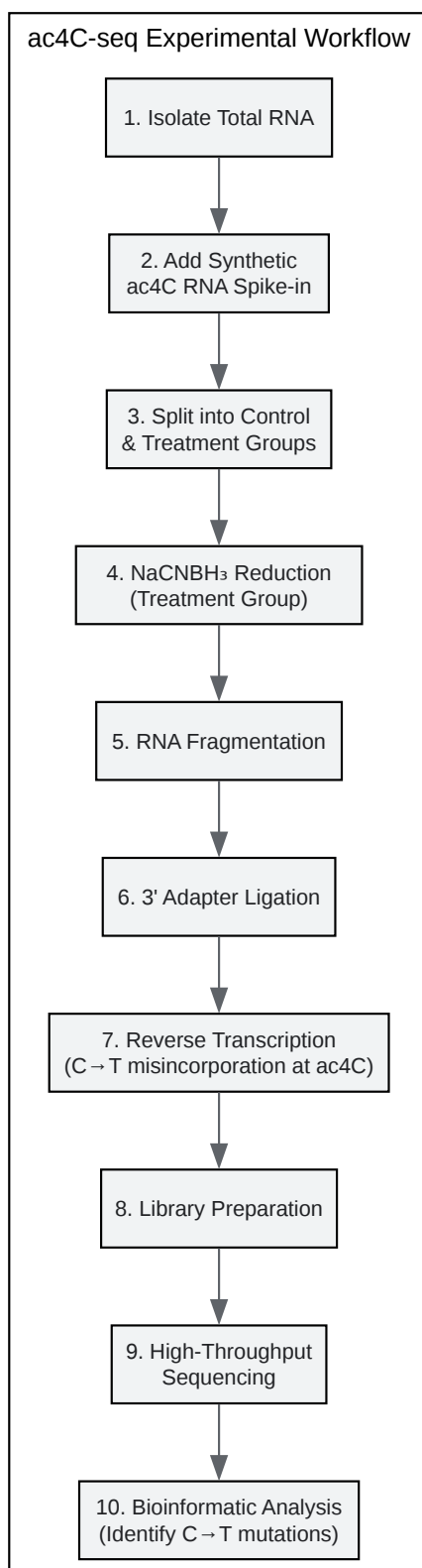


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Caption: NAT10-Wnt/ β -catenin signaling pathway in cancer.

Experimental Workflow for ac4C Sequencing (ac4C-seq)

ac4C-seq is a method to map N4-acetylcytidine at single-nucleotide resolution. It relies on the chemical reduction of ac4C, which leads to misincorporation during reverse transcription.



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- To cite this document: BenchChem. [N4-Acetylcytidine Triphosphate: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15588381/docs#n4-acetylcytidine-triphosphate-a-comprehensive-technical-guide\]](https://www.benchchem.com/product/b15588381/docs#n4-acetylcytidine-triphosphate-a-comprehensive-technical-guide)

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